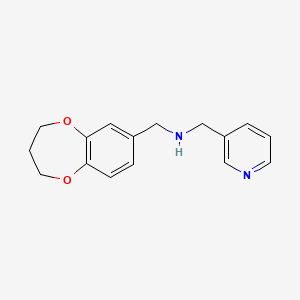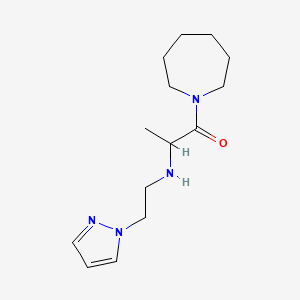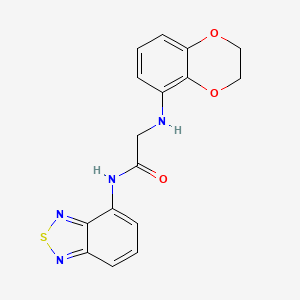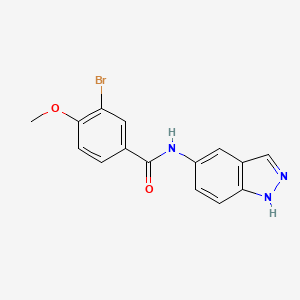
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide, also known as DMBQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBQ is a member of the quinazoline family of compounds and has a molecular weight of 365.5 g/mol.
Mechanism of Action
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide exerts its biological effects through the inhibition of various enzymes and signaling pathways. One of its primary targets is the enzyme dihydrofolate reductase, which is involved in DNA synthesis and repair. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide also inhibits the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have both biochemical and physiological effects in various experimental models. In vitro studies have shown that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and oxidative stress. In vivo studies have demonstrated that N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can inhibit tumor growth and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been shown to have a high degree of selectivity for cancer cells, reducing the risk of off-target effects. However, one limitation of using N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide in laboratory experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide. One area of interest is the development of new synthetic methods for producing N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and related compounds, which could improve its efficacy and reduce its cost. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide and its potential interactions with other drugs and signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide as a potential anticancer agent in humans.
Synthesis Methods
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide can be synthesized through a multi-step process that involves the condensation of 2-amino-4,5-dimethylbenzenesulfonamide with 2,3-dichloroquinoxaline, followed by the addition of 3,3-dimethylbutyraldehyde and subsequent oxidation to form the final product.
Scientific Research Applications
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has been studied for its potential as an anticancer agent, with promising results in preclinical studies. N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)6-7-16-12(19)9-4-5-10-11(8-9)17-14(21)18-13(10)20/h4-5,8H,6-7H2,1-3H3,(H,16,19)(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOXNBPNMIAXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethylbutyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(2,5-dichlorothiophen-3-yl)sulfonylamino]acetate](/img/structure/B7571942.png)



![1-cyclopropyl-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7571968.png)

![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
![N-[(3-ethoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7571995.png)
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

